Cas no 10131-05-2 (2-(2-Indolyl)-1-phenylethanone)

2-(2-Indolyl)-1-phenylethanone is a versatile organic compound featuring an indole moiety linked to a phenylethanone scaffold. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of indole-based derivatives with potential applications in pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization at both the indole and ketone groups, enabling the synthesis of complex heterocyclic systems. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture also makes it useful in mechanistic studies and as a building block for bioactive molecules, including kinase inhibitors and serotonin receptor modulators.
2-(2-Indolyl)-1-phenylethanone structure
10131-05-2 structure
Product name:2-(2-Indolyl)-1-phenylethanone
CAS No:10131-05-2
MF:C16H13NO
MW:235.280524015427
MDL:MFCD19302990
CID:5062859

2-(2-Indolyl)-1-phenylethanone Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Indolyl)-1-phenylethanone
    • indolyl acetophenone
    • SY254056
    • 2-(1H-Indol-2-yl)-1-phenylethan-1-one
    • MDL: MFCD19302990
    • Inchi: 1S/C16H13NO/c18-16(12-6-2-1-3-7-12)11-14-10-13-8-4-5-9-15(13)17-14/h1-10,17H,11H2
    • InChI Key: CGDXADFJAQECET-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CC1=CC2C=CC=CC=2N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 296
  • XLogP3: 3.4
  • Topological Polar Surface Area: 32.9

2-(2-Indolyl)-1-phenylethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D779712-1g
2-(2-Indolyl)-1-phenylethanone
10131-05-2 95%
1g
$1090 2025-02-19
eNovation Chemicals LLC
D779712-1g
2-(2-Indolyl)-1-phenylethanone
10131-05-2 95%
1g
$1090 2024-07-20
eNovation Chemicals LLC
D779712-1g
2-(2-Indolyl)-1-phenylethanone
10131-05-2 95%
1g
$1090 2025-02-21

Additional information on 2-(2-Indolyl)-1-phenylethanone

Professional Introduction to 2-(2-Indolyl)-1-phenylethanone (CAS No. 10131-05-2)

2-(2-Indolyl)-1-phenylethanone, identified by the Chemical Abstracts Service Number (CAS No.) 10131-05-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of an indole ring and a phenyl group connected through an acetyl moiety, has garnered considerable attention due to its versatile structural framework and potential biological activities. The unique combination of aromatic and heterocyclic components makes it a valuable scaffold for designing novel therapeutic agents.

The structural motif of 2-(2-Indolyl)-1-phenylethanone consists of a benzene ring substituted with an indole moiety at the 2-position and an acetyl group at the 1-position. This configuration allows for diverse interactions with biological targets, including enzymes and receptors, which has been exploited in various drug discovery campaigns. The indole ring, known for its presence in numerous bioactive natural products and pharmacologically relevant compounds, contributes to the molecule's hydrogen bonding capacity and electronic properties. In contrast, the phenyl ring enhances hydrophobic interactions, making it an ideal candidate for modulating membrane permeability and binding affinity.

In recent years, 2-(2-Indolyl)-1-phenylethanone has been extensively studied as a precursor in the synthesis of more complex molecules with enhanced pharmacological properties. Researchers have leveraged its reactivity to develop derivatives that exhibit promising activities in areas such as anti-inflammatory, anticancer, and antimicrobial applications. The compound's ability to undergo functionalization at multiple sites—such as alkylation, acylation, or coupling reactions—makes it a versatile building block in medicinal chemistry.

One of the most compelling aspects of CAS No. 10131-05-2 is its role in the development of small-molecule inhibitors targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their potential to modulate enzyme activity associated with metabolic disorders and neurodegenerative diseases. The indole moiety, in particular, has been shown to interact with heme-containing proteins and metalloenzymes, which are critical targets in drug design. This interaction profile has opened up new avenues for therapeutic intervention.

Recent advancements in computational chemistry have further highlighted the significance of 2-(2-Indolyl)-1-phenylethanone as a lead compound. High-throughput virtual screening (HTVS) and molecular docking studies have identified its derivatives as potent candidates for further optimization. These computational approaches have enabled researchers to predict binding affinities and pharmacokinetic profiles with high accuracy, streamlining the drug discovery process. The integration of machine learning algorithms has also facilitated the identification of novel analogs with improved efficacy and reduced toxicity.

The synthesis of CAS No 10131-05-2 can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic routes include Friedel-Crafts acylation followed by condensation reactions or cross-coupling strategies involving palladium catalysts. These methods have been refined over time to enhance yield and minimize byproduct formation, ensuring that researchers can access high-quality material for their studies.

In addition to its pharmaceutical applications, 2-(2-Indolyl)-1-phenylethanone has found utility in materials science and agrochemical research. Its aromatic structure makes it a suitable candidate for developing organic semiconductors and luminescent materials. Furthermore, modifications to its core scaffold have led to the creation of novel pesticides with improved environmental compatibility.

The growing interest in indole-based therapeutics has spurred further exploration into the biological activities of CAS No 10131-05-2 derivatives. Preclinical studies have demonstrated that certain analogs exhibit significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation. These findings have laid the groundwork for clinical trials aimed at evaluating their therapeutic potential in human populations.

As research continues to evolve, the role of 2-(2-Indolyl)-1-phenylethanone is expected to expand beyond traditional drug discovery applications. Its unique structural features make it an attractive candidate for developing next-generation therapeutics targeting complex diseases such as Alzheimer's disease and autoimmune disorders. The compound's ability to modulate multiple biological targets simultaneously offers a promising approach to addressing multifactorial pathologies.

In conclusion,CAS No 10131-05-2 represents a cornerstone molecule in modern pharmaceutical research. Its versatility as a scaffold for drug design, coupled with its well-documented synthetic accessibility, positions it as a valuable asset for academic laboratories and industrial R&D teams alike. As new methodologies emerge for molecular modification and computational analysis,indole derivatives like 1-(1-naphthyl)-3-methylurea will continue to play a pivotal role in advancing therapeutic innovation.

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